4-Methylbenzenesulfonate

Catalog No.
S574306
CAS No.
16722-51-3
M.F
C7H7O3S-
M. Wt
171.2 g/mol
Availability
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4-Methylbenzenesulfonate

CAS Number

16722-51-3

Product Name

4-Methylbenzenesulfonate

IUPAC Name

4-methylbenzenesulfonate

Molecular Formula

C7H7O3S-

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1

InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-]

Synonyms

4-toluene sulfonate, 4-toluenesulfonic acid, 4-toluenesulfonic acid ammonium salt, 4-toluenesulfonic acid monohydrate, 4-toluenesulfonic acid, calcium salt, 4-toluenesulfonic acid, copper (2+) salt, 4-toluenesulfonic acid, ion (1+), 4-toluenesulfonic acid, lithium salt, 4-toluenesulfonic acid, magnesium salt, 4-toluenesulfonic acid, potassium salt, 4-toluenesulfonic acid, rubidium salt, 4-toluenesulfonic acid, silver (+1) salt, 4-toluenesulfonic acid, sodium salt, 4-toluenesulfonic acid, zinc salt, p-toluene sulfonate, p-toluene sulphonic acid, p-toluenesulfonate, p-toluenesulfonate pyridinium, p-toluenesulfonic acid, para-toluene sulfonate, para-toluenesulfonic acid

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-]

Description

The exact mass of the compound Tosylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. It belongs to the ontological category of arenesulfonate oxoanion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylbenzenesulfonate, also known as p-toluenesulfonate, is an organic compound with the molecular formula C7H8O3S\text{C}_7\text{H}_8\text{O}_3\text{S}. It features a methyl group attached to a benzene ring that is further substituted with a sulfonate group. This compound is commonly used as a sulfonating agent in organic synthesis and is recognized for its strong acidity and ability to act as a leaving group in nucleophilic substitution reactions.

  • Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols, making it useful in forming various derivatives.
  • Elimination Reactions: Under certain conditions, 4-methylbenzenesulfonate can undergo elimination to form alkenes.
  • Hydrolysis: In the presence of water, it can hydrolyze to regenerate toluene and sulfuric acid.

These reactions highlight the versatility of 4-methylbenzenesulfonate in organic synthesis, particularly in the formation of more complex molecules from simpler precursors.

Research has indicated that 4-methylbenzenesulfonate exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential use in synthesizing pharmaceutical compounds. For instance, derivatives of 4-methylbenzenesulfonate are involved in the synthesis of antibiotics and other therapeutics. Its biological interactions often stem from its ability to modify nucleophiles or participate in enzyme-catalyzed reactions.

The synthesis of 4-methylbenzenesulfonate typically involves the sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide. Here are common methods:

  • Direct Sulfonation: Toluene is treated with sulfuric acid or sulfur trioxide under controlled conditions to yield 4-methylbenzenesulfonic acid, which can then be converted into its sodium salt form.
  • Tosylation: Alcohols can be converted into tosylates by reacting with p-toluenesulfonyl chloride in the presence of a base like pyridine. This method is widely used for preparing alkyl tosylates, which serve as intermediates in various organic reactions.
  • Multi-gram Synthesis: A scalable method involves metal-catalyzed reactions that allow for the efficient production of 1-vinylcyclopropyl 4-methylbenzenesulfonate from simpler starting materials .

4-Methylbenzenesulfonate finds numerous applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.
  • Catalysis: Due to its acidic properties, it is used as a catalyst in esterification and acetalization reactions.
  • Analytical Chemistry: It is utilized in chromatography and other analytical techniques due to its ability to form stable complexes with various analytes.

Studies have shown that 4-methylbenzenesulfonate interacts with various biological targets and reagents. For example, its derivatives have been evaluated for their affinity and interactions with enzymes and receptors relevant to drug development . Additionally, research into its toxicity and environmental impact is ongoing, particularly concerning its degradation products and effects on aquatic life.

Several compounds share structural similarities with 4-methylbenzenesulfonate. Here are some notable examples:

Compound NameStructureUnique Features
Sodium 4-methylbenzenesulfonateC7H9NaO3SWater-soluble salt form used extensively in synthesis .
Methyl p-toluenesulfonateC8H10O3SUsed as an alkylating agent; more hydrophobic than 4-methylbenzenesulfonate .
Dec-9-en-1-yl 4-methylbenzenesulfonateC17H26O3SContains a double bond allowing for unique reactivity.
Urea mono(4-methylbenzenesulfonate)C8H10N2O3SIncorporates urea functionality; used in polymer chemistry .

Uniqueness of 4-Methylbenzenesulfonate

The uniqueness of 4-methylbenzenesulfonate lies in its balance between acidity and reactivity. Its sulfonate group acts as an excellent leaving group while maintaining stability under various reaction conditions. This makes it an invaluable tool for chemists aiming to synthesize complex organic molecules efficiently. The ability to easily transform it into various derivatives further enhances its utility in both academic research and industrial applications.

XLogP3

1.6

Other CAS

16722-51-3

Wikipedia

Toluene-4-sulfonate

Dates

Modify: 2024-02-18

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